Cas no 53457-87-7 (1-Propanol, 3-(dipentylamino)-)

1-Propanol, 3-(dipentylamino)- structure
53457-87-7 structure
Product Name:1-Propanol, 3-(dipentylamino)-
CAS No:53457-87-7
MF:C13H29NO
MW:215.375464200974
CID:357206
PubChem ID:21553615
Update Time:2025-04-19

1-Propanol, 3-(dipentylamino)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 3-(dipentylamino)-
    • 3-(dipentylamino)propan-1-ol
    • 53457-87-7
    • SCHEMBL4931089
    • DTXSID10615821
    • Inchi: 1S/C13H29NO/c1-3-5-7-10-14(12-9-13-15)11-8-6-4-2/h15H,3-13H2,1-2H3
    • InChI Key: PEOJPNIUFUJIKD-UHFFFAOYSA-N
    • SMILES: OCCCN(CCCCC)CCCCC

Computed Properties

  • Exact Mass: 215.22507
  • Monoisotopic Mass: 215.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 11
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

1-Propanol, 3-(dipentylamino)- Related Literature

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